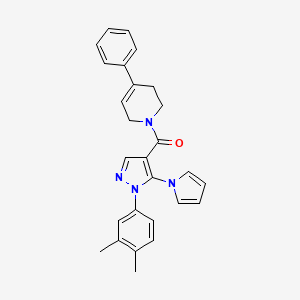![molecular formula C17H18N2O3S2 B2569406 N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1705219-59-5](/img/structure/B2569406.png)
N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, also known as BTZ043, is a compound that has gained significant attention in the scientific research community due to its potential as a new tuberculosis (TB) drug. TB is a serious global health concern, and the development of new drugs to combat this disease is critical. In
Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
- Research into the design and synthesis of compounds involving thiophene and benzo[d][1,3]dioxole moieties indicates significant activity in biological systems. For instance, compounds with thiophene substitutions have been explored for their antiproliferative activity against cancer cell lines, demonstrating potential as anticancer agents (Jiao et al., 2009).
- Novel synthetic methodologies have been developed for creating tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing the versatility of these structures in drug development (Shaabani et al., 2009).
Antimicrobial and Antitumor Activities
- The synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization has been successful, yielding compounds with good to excellent yields. These derivatives show promise in antimicrobial applications (Wang et al., 2008).
- A study on biphenyl benzothiazole-2-carboxamide derivatives highlighted their in vivo diuretic activity, indicating potential for therapeutic applications in conditions requiring diuretic intervention (Yar & Ansari, 2009).
Drug Design and Synthesis
- The use of thio-Ugi adducts for generating benzo[b]thiophene and other S-heterocycles via copper-catalyzed intramolecular C-S bond formation has been reported. This highlights a method for creating a library of compounds with potential pharmacological activities (Kim et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-17(18-12-3-4-13-14(10-12)22-11-21-13)19-6-5-16(24-9-7-19)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDHLRGWNKHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)

![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)



![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
